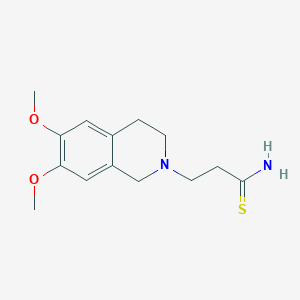
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Propanethioamide Moiety: The propanethioamide group is introduced by reacting the intermediate with a suitable thioamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol
Uniqueness
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is unique due to its specific structural features, including the presence of the propanethioamide moiety, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide |
InChI |
InChI=1S/C14H20N2O2S/c1-17-12-7-10-3-5-16(6-4-14(15)19)9-11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3,(H2,15,19) |
InChI Key |
BTRHFDSXGUSFHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC(=S)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


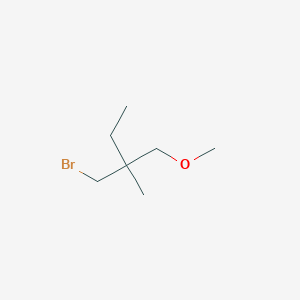
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
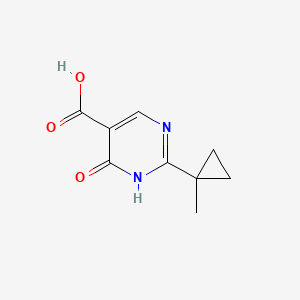
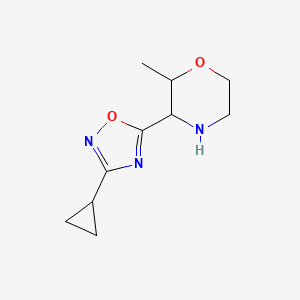



![({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
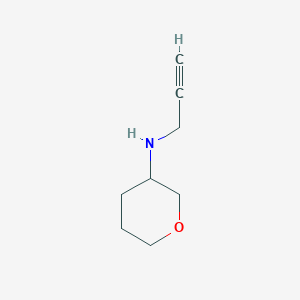
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
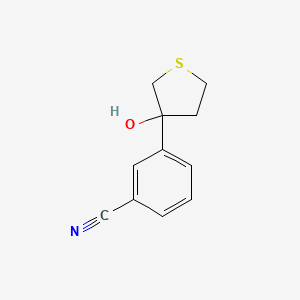
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)

